molecular formula C13H7Cl2FO B172720 3,5-Dichloro-4'-fluorobenzophenone CAS No. 197439-66-0

3,5-Dichloro-4'-fluorobenzophenone

Cat. No.: B172720
CAS No.: 197439-66-0
M. Wt: 269.09 g/mol
InChI Key: GHIXIBXUOPMWCC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-fluorobenzophenone: is an organic compound with the molecular formula C13H7Cl2FO and a molecular weight of 269.1 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene rings. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of 3,5-Dichloro-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-fluorobenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

  • 4-Fluorobenzophenone
  • 3,5-Dichlorobenzophenone
  • 4-Chloro-4’-fluorobenzophenone

Comparison: 3,5-Dichloro-4’-fluorobenzophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 4-Fluorobenzophenone, the additional chlorine atoms increase the compound’s reactivity and potential for further functionalization. Compared to 3,5-Dichlorobenzophenone, the fluorine atom enhances the compound’s lipophilicity and ability to interact with biological membranes .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIXIBXUOPMWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591397
Record name (3,5-Dichlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197439-66-0
Record name (3,5-Dichlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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